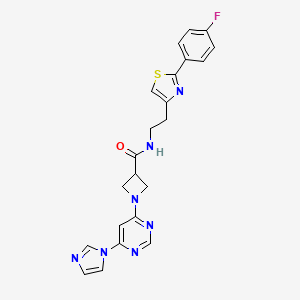
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring, a pyrimidine ring, a thiazole ring, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as the imidazole and pyrimidine derivatives, followed by their coupling with the thiazole and azetidine moieties. Common synthetic routes include:
Step 1: Synthesis of 1H-imidazole-1-yl-pyrimidine derivative through nucleophilic substitution reactions.
Step 2: Preparation of 4-fluorophenyl-thiazole derivative via thiazole ring formation.
Step 3: Coupling of the imidazole-pyrimidine and fluorophenyl-thiazole intermediates using palladium-catalyzed cross-coupling reactions.
Step 4: Introduction of the azetidine-3-carboxamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions, especially those involving protein kinases and other enzymes.
Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular processes and the identification of new drug targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as protein kinases and other enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and modulating cellular signaling pathways. This can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7OS/c23-17-3-1-15(2-4-17)22-28-18(12-32-22)5-6-25-21(31)16-10-30(11-16)20-9-19(26-13-27-20)29-8-7-24-14-29/h1-4,7-9,12-14,16H,5-6,10-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMXNGXZJXGFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCCC4=CSC(=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
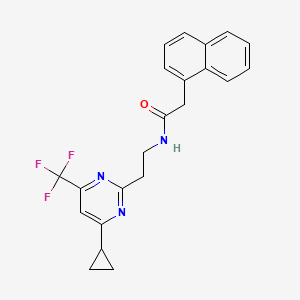

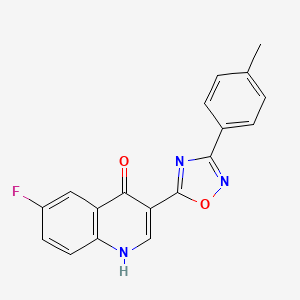
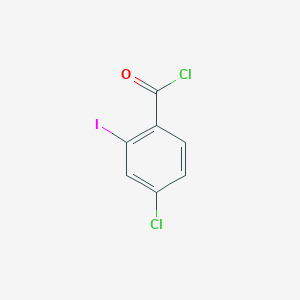
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2617293.png)
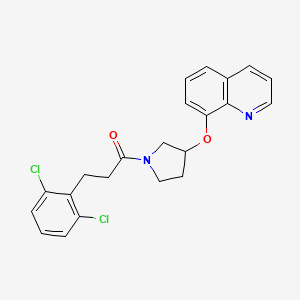
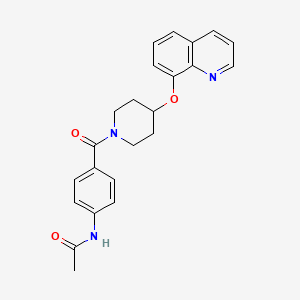
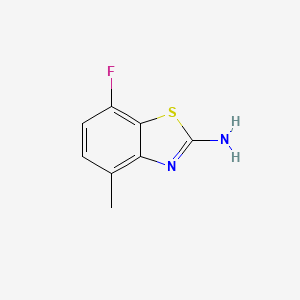
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)
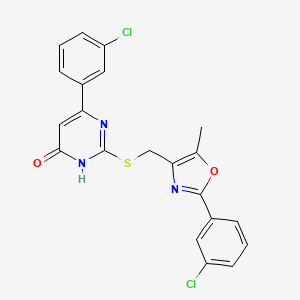
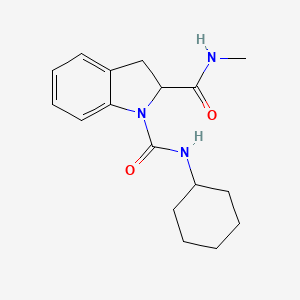
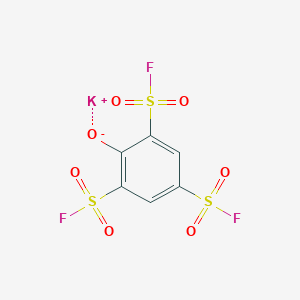

![Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate](/img/structure/B2617309.png)
